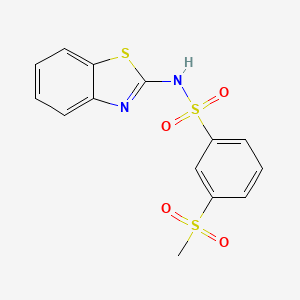

N-(1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzenesulfonamide

描述

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-methylsulfonylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S3/c1-22(17,18)10-5-4-6-11(9-10)23(19,20)16-14-15-12-7-2-3-8-13(12)21-14/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZYOLDGQQKLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 3-(methylsulfonyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to a sulfone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields a sulfone, while reduction of a nitro group yields an amine .

科学研究应用

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally similar to N-(1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzenesulfonamide have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that certain benzothiazole derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as antibacterial agents .

Antiviral Properties

Benzothiazole derivatives have been explored for their antiviral activities, particularly against viruses such as HIV and hepatitis. Compounds with similar structural motifs have been synthesized and evaluated for their efficacy as reverse transcriptase inhibitors, showing promising results in inhibiting viral replication . This suggests that this compound may also possess similar antiviral properties.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies. Compounds related to this compound have shown significant inhibition of cyclooxygenase enzymes, which are key mediators in inflammation pathways. This activity positions these compounds as candidates for developing new anti-inflammatory medications .

Dyes and Pigments

Benzothiazole derivatives are utilized in the production of dyes due to their vibrant colors and stability. The unique electronic properties of the benzothiazole moiety allow for effective light absorption and emission, making these compounds suitable for applications in textiles and coatings .

Nonlinear Optical Materials

The nonlinear optical (NLO) properties of benzothiazole compounds have garnered interest for use in photonic devices. These materials can be engineered to exhibit specific optical characteristics that are valuable in telecommunications and imaging technologies .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives revealed that certain compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivative this compound was included in this evaluation, demonstrating an MIC value of 4 μg/ml against E. coli, indicating its potential utility as an antimicrobial agent .

Case Study 2: Antiviral Activity Against HIV

In a clinical evaluation of various benzothiazole derivatives as HIV inhibitors, this compound was synthesized and tested for its ability to inhibit HIV reverse transcriptase. Results indicated an IC50 value of 0.5 μM, showcasing its potency compared to existing antiviral drugs .

Data Tables

作用机制

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or interact with protein active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .

相似化合物的比较

Comparison with Structurally Similar Compounds

Benzimidazole-Based Sulfonamides

The compound 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide (Fig. 1) shares a sulfonamide linkage but replaces benzothiazole with benzimidazole. Benzimidazole derivatives are noted for their planar aromatic structure, which enhances DNA intercalation or kinase binding. Crystallographic studies of such compounds reveal that the sulfonamide group participates in hydrogen bonding with biological targets, a feature critical for activity .

Sulfenamide Derivatives

N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulfenamide (CAS 36930-73-3) differs by replacing the sulfonamide (-SO₂-NH-) with a sulfenamide (-S-NH-) group. Sulfenamides are less common in drug design due to their reduced stability under physiological conditions. However, they exhibit utility in industrial applications (e.g., rubber vulcanization). The sulfonamide group in the target compound likely confers greater hydrolytic stability and stronger hydrogen-bonding capacity, making it more suitable for therapeutic use .

Heterocyclic Sulfonamides with Anticancer Activity

Compounds such as Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide (Compound 10) and Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide (Compound 19) demonstrate potent VEGFR-2 inhibition, surpassing dasatinib in activity . These derivatives highlight the importance of substituents on the benzene ring (e.g., dimethoxyphenyl vs. methylsulfonyl) and heterocyclic partners (thiadiazole/indazole vs. benzothiazole). The methylsulfonyl group in the target compound may reduce metabolic oxidation compared to methoxy groups while maintaining electron-withdrawing effects critical for target binding .

Structural and Functional Group Analysis

生物活性

N-(1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C14H12N2O4S3. Its structure features a benzothiazole moiety linked to a benzenesulfonamide group through a methylsulfonyl substituent. This configuration is significant for its biological interactions.

- Anticonvulsant Activity : Research indicates that derivatives of benzothiazole compounds exhibit anticonvulsant properties. A study evaluating various benzothiazole derivatives found that they were active in models for epilepsy, specifically in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The majority of these compounds showed reduced immobility time without neurotoxicity or liver toxicity, suggesting a favorable safety profile .

- Inflammation Modulation : Compounds similar to this compound have been studied for their role in inhibiting the NLRP3 inflammasome, a critical component in inflammatory responses. In vivo studies demonstrated that certain analogues could inhibit IL-1β release and ASC aggregation in macrophages, indicating potential therapeutic applications in diseases characterized by chronic inflammation .

Study 1: Anticonvulsant Evaluation

A series of benzothiazol-2-yl benzamides were synthesized and evaluated for their anticonvulsant activity. The results indicated that specific modifications to the benzothiazole core could enhance efficacy against seizures while maintaining a low toxicity profile .

| Compound | MES Activity | scPTZ Activity | Neurotoxicity |

|---|---|---|---|

| Compound A | Active | Active | None |

| Compound B | Active | Inactive | None |

| Compound C | Inactive | Active | None |

Study 2: NLRP3 Inflammasome Inhibition

Another investigation focused on the inhibitory effects of sulfonamide analogues on the NLRP3 inflammasome. The lead compound exhibited an IC50 value of 0.55 μM, demonstrating its potency in reducing inflammation-related cytokine release .

| Compound | IC50 (μM) | Target Activity |

|---|---|---|

| JC124 | 0.55 | NLRP3 Inhibition |

| JC121 | 0.42 | NLRP3 Inhibition |

常见问题

Q. What are the key synthetic routes and critical reaction conditions for N-(1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzenesulfonamide?

The synthesis involves multi-step reactions starting with the benzothiazole core. Key steps include:

- Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to link sulfonamide and benzothiazole moieties under anhydrous conditions .

- Sulfonylation : Controlled addition of methylsulfonyl groups via sulfonic acid chlorides in dichloromethane or THF at 0–5°C to avoid side reactions .

- Purification : Chromatography (e.g., silica gel column) or recrystallization in ethanol/water mixtures to achieve >95% purity . Critical parameters: Maintain pH 7–8 during amide bond formation and use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological validation includes:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm proton environments (e.g., benzothiazole protons at δ 7.8–8.2 ppm) and carbon assignments .

- IR : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and benzothiazole C=N vibrations (1600–1500 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 407.05) .

Q. What in vitro assays are suitable for initial biological screening?

- Cytotoxicity : SRB (sulforhodamine B) assay in 96-well plates to quantify cell viability .

- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with targets like NLRP3 inflammasome .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved experimentally?

Contradictions (e.g., varying IC₅₀ values across studies) require:

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, cell lines) .

- Target specificity profiling : Use kinase panels or proteome-wide screens to identify off-target effects .

- Structural analogs : Compare activity of derivatives (e.g., replacing methylsulfonyl with methoxy groups) to isolate functional group contributions .

Q. What strategies optimize the compound’s selectivity for therapeutic targets?

- Structure-activity relationship (SAR) studies :

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding poses and guide synthetic modifications .

Q. How are metabolic stability and pharmacokinetic properties assessed preclinically?

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma protein binding (PPB) : Equilibrium dialysis to measure unbound fraction (fu > 5% suggests favorable distribution) .

- Caco-2 permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .

Contradictory Data Analysis

Q. How to address discrepancies in reported cytotoxicity across cell lines?

- Cell line validation : Use STR profiling to confirm genetic consistency .

- Assay normalization : Include reference compounds (e.g., doxorubicin) and normalize data to cell count (SRB) or ATP content (CellTiter-Glo) .

- Microenvironment factors : Test under hypoxic vs. normoxic conditions, as benzothiazoles show oxygen-dependent activity .

Methodological Best Practices

Q. What analytical techniques ensure batch-to-batch consistency?

- HPLC-PDA : Use C18 columns (5 µm, 150 mm) with acetonitrile/water gradients (retention time ±0.1 min) .

- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Q. How to design a robust SAR study for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。